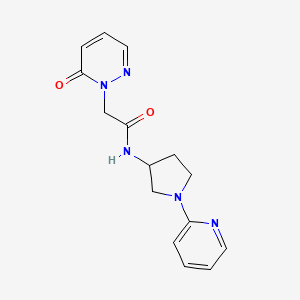

2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an acetamide group to a pyrrolidine moiety substituted with a pyridin-2-yl group. Pyridazinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-14(11-20-15(22)5-3-8-17-20)18-12-6-9-19(10-12)13-4-1-2-7-16-13/h1-5,7-8,12H,6,9-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOSEXUSVUAYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CN2C(=O)C=CC=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Pyridazinone Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazinone ring can be formed through cyclization reactions.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, using appropriate reagents and catalysts.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme functions.

Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutics.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could modulate the activity of certain receptors, affecting cellular signaling pathways.

DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of the target compound with analogues from the evidence:

Key Observations :

- Side Chain Flexibility : The target compound’s pyrrolidine-pyridin-2-yl side chain offers greater conformational freedom compared to rigid pyridin-3-ylmethyl () or bulky tert-butyl () analogues, which may impact pharmacokinetics.

- Hybrid Scaffolds: Compound 6e integrates antipyrine and pyridazinone moieties, suggesting dual mechanisms (e.g., cyclooxygenase inhibition and oxidative stress modulation) .

Structure-Activity Relationship (SAR) Trends

- Pyridazinone Core: Chlorination (e.g., Compound 15) enhances enzymatic inhibition but may increase toxicity. Unsubstituted cores (target compound) balance activity and safety.

- Acetamide Linker : Pyrrolidine-pyridin-2-yl (target) vs. pyridin-3-ylmethyl (): The former’s nitrogen orientation may improve hydrogen bonding in hydrophobic pockets.

- Hybrid Scaffolds: Antipyrine-pyridazinone hybrids () show synergistic effects but face metabolic instability due to bulky substituents.

Biological Activity

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 328.4 g/mol. The structure features a pyridazinone ring, a pyridine moiety, and an acetamide functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O3 |

| Molecular Weight | 328.4 g/mol |

| SMILES | O=C(CN1N=CC=C(Cl)C1=O)Nc1ccc(C)c(c1)S(=O)(=O)NCCc1ccccn1 |

The proposed mechanisms of action for similar compounds include:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : They may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

- Pathway Interference : By modulating key biochemical pathways, these compounds can induce apoptosis in cancer cells.

Study 1: Synthesis and Testing

In a study focusing on related compounds, synthesis involved multi-step organic reactions leading to derivatives that exhibited significant anticancer properties. The synthesized compounds were evaluated for their ability to inhibit cell proliferation in vitro. These findings underscore the importance of structural modifications in enhancing biological activity.

Study 2: Structural Analysis

A crystal structure analysis of related pyridazine derivatives showed favorable interactions with target proteins through hydrogen bonding and hydrophobic interactions. Such structural insights can guide further modifications to improve efficacy and selectivity .

Discussion

The biological activity of This compound appears promising based on its structural characteristics and the activities observed in related compounds. Future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.